molecular formula C43H72O14 B14087806 Karaviloside V

Karaviloside V

Cat. No.: B14087806
M. Wt: 813.0 g/mol
InChI Key: NFGQKKGYMKRYEF-CATOSXSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Momordica charantia. This compound is part of a family of related glycosides, including Karaviloside I, II, III, and XI . Karaviloside V has garnered interest due to its potential therapeutic properties and its role in traditional medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Karaviloside V can be extracted from the roots of Momordica charantia using methanol . The extraction process involves drying the plant material, followed by methanol extraction to isolate the glycosides. The methanol extract is then subjected to various chromatographic techniques to purify this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale extraction from the plant material, followed by purification using industrial chromatography techniques. The scalability of this process depends on the availability of Momordica charantia and the efficiency of the extraction and purification methods.

Chemical Reactions Analysis

Types of Reactions

Karaviloside V undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the glycoside.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Karaviloside V stands out due to its specific glycoside structure and its unique combination of biological activities. While other similar compounds share some properties, this compound’s specific interactions with molecular targets and its potential therapeutic applications make it a compound of significant interest.

Properties

Molecular Formula

C43H72O14

Molecular Weight

813.0 g/mol

IUPAC Name

(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(3S,7S,9S,13R,14S)-17-[(2S)-3-hydroxy-6-methyl-4-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-7-methoxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol

InChI

InChI=1S/C43H72O14/c1-20(2)16-25(54-38-35(51)33(49)31(47)27(18-44)55-38)30(46)21(3)22-12-13-43(8)37-26(53-9)17-24-23(41(37,6)14-15-42(22,43)7)10-11-29(40(24,4)5)57-39-36(52)34(50)32(48)28(19-45)56-39/h16-17,21-23,25-39,44-52H,10-15,18-19H2,1-9H3/t21-,22?,23?,25?,26-,27+,28+,29-,30?,31+,32+,33+,34+,35+,36+,37?,38+,39-,41-,42+,43-/m0/s1

InChI Key

NFGQKKGYMKRYEF-CATOSXSLSA-N

Isomeric SMILES

C[C@@H](C1CC[C@@]2([C@@]1(CC[C@@]3(C2[C@H](C=C4C3CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)CO)O)O)O)OC)C)C)C)C(C(C=C(C)C)O[C@H]6[C@@H]([C@@H]([C@@H]([C@H](O6)CO)O)O)O)O

Canonical SMILES

CC(C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)OC)C)C)C)C(C(C=C(C)C)OC6C(C(C(C(O6)CO)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.